molecular formula C13H20N4O2 B13750780 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine CAS No. 53973-02-7

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine

Cat. No.: B13750780
CAS No.: 53973-02-7
M. Wt: 264.32 g/mol
InChI Key: PUGZOQMKGQYAGP-UHFFFAOYSA-N
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Description

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine ( 53973-02-7 ) is a functionalized 1,3,5-triazine compound of interest in chemical research and development. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, known for its versatility in molecular design. This compound is particularly valuable as a chemical building block or synthetic intermediate. Its structure, featuring reactive allyloxy groups and a butylamino side chain, allows for further functionalization through various chemical reactions, including cycloadditions or catalytic coupling. Research into analogous 1,3,5-triazine compounds demonstrates their significant potential in pharmaceutical development, for instance, as histamine H4 receptor (H4R) ligands . H4R is a promising target for treating inflammatory and immune diseases, as well as inflammatory pain . Furthermore, triazine derivatives have been successfully incorporated into heterogeneous catalysts, such as palladium complexes anchored on mesoporous silica, for efficient hydrogenation reactions . Researchers can utilize 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine to develop novel chemical entities for application in drug discovery, polymer science, and advanced material synthesis. This product is labeled with the following disclaimer: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

53973-02-7

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

N-butyl-4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H20N4O2/c1-4-7-8-14-11-15-12(18-9-5-2)17-13(16-11)19-10-6-3/h5-6H,2-4,7-10H2,1H3,(H,14,15,16,17)

InChI Key

PUGZOQMKGQYAGP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)OCC=C)OCC=C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions on a 1,3,5-triazine core, particularly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which serves as a versatile starting material. The chlorine atoms on cyanuric chloride are sequentially substituted by nucleophiles such as allyloxy groups and amines under controlled conditions.

Stepwise Synthesis Approach

  • Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted with allyl alcohol to introduce allyloxy groups at positions 4 and 6.

  • Allyloxy Substitution: The reaction of cyanuric chloride with allyl alcohol is carried out in the presence of a base (e.g., potassium carbonate or sodium carbonate) to facilitate substitution of chlorine atoms by allyloxy groups. The reaction is typically performed at low temperature (0 °C to room temperature) to control the substitution and avoid polysubstitution.

  • Introduction of N-Butylamine: After the introduction of the two allyloxy groups, the remaining chlorine atom at position 2 is substituted by N-butylamine. This step is generally conducted at room temperature or slightly elevated temperatures to ensure complete substitution.

  • Purification: The resulting product, 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine, is isolated by standard purification techniques such as crystallization or chromatography.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature Solvent Yield (%) Notes
Allyloxy substitution Cyanuric chloride + 2 equiv allyl alcohol + base (K2CO3 or Na2CO3) 0 °C to RT THF or DMF 60-88 Best yields with sodium carbonate in THF at 0 °C
N-Butylamine substitution Intermediate + 1 equiv N-butylamine RT to 40 °C THF or DMF 50-75 Reaction time 1-5 hours
Purification Crystallization or chromatography - - - Product isolated as white precipitate

Alternative Methods and Catalysts

  • Microwave-Assisted Synthesis: Recent studies have shown that microwave irradiation can accelerate the substitution reactions on the triazine ring, reducing reaction times from hours to minutes while maintaining comparable yields (50-70%) and purity. This method uses potassium carbonate as a base and THF as solvent under microwave power of 50-60 W.

  • Base Variations: Sodium carbonate has been found to give higher yields (up to 73%) compared to potassium carbonate (around 23%) in similar substitution reactions, indicating the importance of base choice in optimizing synthesis.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for these nucleophilic substitutions due to their ability to dissolve both reactants and facilitate nucleophilic attack.

Mechanistic Insights

The substitution mechanism involves nucleophilic attack by the alkoxide ion (from allyl alcohol) or the amine on the electrophilic carbon atoms of the triazine ring bearing chlorine substituents. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, favored by the electron-deficient nature of the triazine ring.

Research Findings and Optimization Data

Effect of Base on Yield

Base Used Yield of Allyloxy Substituted Intermediate (%) Yield of Final Product (%) Remarks
Sodium carbonate 73 65 Higher yield, better purity
Potassium carbonate 23 50 Lower yield, longer reaction times
Sodium hydroxide Not reported Not reported Can cause side reactions

Solvent and Temperature Optimization

Solvent Temperature (°C) Yield (%) Notes
Tetrahydrofuran 0 88 Optimal for allyloxy substitution
Dimethylformamide 25 54-70 Moderate yields
Ethanol 25 <50 Less effective

Microwave Irradiation Effects

Reaction Time Power (W) Yield (%) Notes
60 seconds 50-60 60-70 Significant reduction in time
Conventional 1-5 hours 50-75 Longer reaction times

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Conventional Nucleophilic Substitution Cyanuric chloride, allyl alcohol, N-butylamine, Na2CO3 0 °C to RT, THF solvent 60-88 High yield, well-established Longer reaction times
Microwave-Assisted Synthesis Same as above Microwave irradiation, 50-60 W, 60 s 60-70 Rapid synthesis Requires microwave equipment
Base Variation Sodium carbonate vs potassium carbonate RT, THF or DMF Up to 73 Improved yields with Na2CO3 Sensitivity to base choice

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The allyloxy groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

Polymer Science

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine has been utilized in the development of advanced polymer materials. Its ability to participate in copolymerization reactions allows for the creation of materials with enhanced properties. For instance, studies have shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength.

Case Study:
A recent study demonstrated the synthesis of organic phosphorescent scintillation materials using 4,6-bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine as a monomer. The resulting copolymers exhibited excellent X-ray-excited phosphorescence, indicating potential applications in radiation detection technologies .

Agricultural Applications

This compound has also been investigated for its potential use as a herbicide or pesticide. Its triazine structure is known for its herbicidal properties, particularly against broadleaf weeds. Research indicates that derivatives of triazine compounds can inhibit photosynthesis in target plants.

Case Study:
In agricultural trials, formulations containing 4,6-bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine showed effective weed control in various crops without significant phytotoxicity to the plants. This suggests its viability as a selective herbicide .

Pharmaceutical Development

The compound's triazine core has attracted attention in medicinal chemistry due to its potential biological activity. Research is ongoing to explore its efficacy as an anti-cancer agent or as part of drug delivery systems.

Case Study:
Preliminary studies have indicated that modifications of 4,6-bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine can enhance bioavailability and target specificity for certain cancer cells. This opens avenues for further investigation into its role in targeted cancer therapies .

Summary of Applications

Application AreaDescriptionCase Study Reference
Polymer ScienceUsed in copolymerization for advanced materials with enhanced properties
Agricultural ChemistryPotential herbicide with selective action against broadleaf weeds
Pharmaceutical DevelopmentInvestigated for anti-cancer properties and drug delivery systems

Mechanism of Action

The mechanism of action of 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The allyloxy groups and the triazine ring play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Chloro-Substituted Triazinamines
  • Anilazine (4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine):

    • Substituents: Two chloro groups (positions 4,6) and an N-(2-chlorophenyl) group.
    • Use: Agricultural fungicide and pesticide .
    • Key Difference: Chloro substituents increase electrophilicity, enhancing reactivity toward nucleophilic agents compared to allyloxy groups.
  • 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine (Compound 4 in ):

    • Substituents: Dichloro groups and N-phenyl.
    • Application: Intermediate in pharmaceutical synthesis.
    • Comparison: The phenyl group improves aromatic interactions in biological systems, whereas N-butyl in the target compound may enhance membrane permeability .
Alkoxy-Substituted Triazinamines
  • 4,6-Diethoxy-N-(4-isoxazolinylphenyl)-1,3,5-triazin-2-amine (): Substituents: Ethoxy groups (positions 4,6) and isoxazoline-linked phenyl. Activity: Antimicrobial properties against Gram-positive bacteria.
  • 4,6-Bis(trifluoroethoxy)-1,3,5-triazin-2-amine ():

    • Substituents: Trifluoroethoxy groups (strong electron-withdrawing).
    • Property: High chemical stability due to fluorine’s inductive effect.
    • Contrast: Allyloxy groups in the target compound offer π-bond conjugation, enabling participation in cycloaddition reactions .
Aryl/Heteroaryl-Substituted Triazinamines
  • 4,6-Bis(4-methylphenyl)-1,3,5-triazin-2-amine ():

    • Substituents: Methylphenyl groups at positions 4,4.
    • Property: Enhanced lipophilicity (logP > 3) due to aromatic methyl groups.
    • Comparison: The N-butyl group in the target compound provides similar lipophilicity but with greater conformational flexibility .
  • 4,6-Bis(3,5-dimethylpyrazolyl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1, ):

    • Substituents: Dimethylpyrazole groups.
    • Activity: Antiproliferative effects against triple-negative breast cancer cells via EGFR/PI3K/AKT/mTOR inhibition.
    • Contrast: Allyloxy groups may reduce kinase binding affinity compared to pyrazolyl groups but improve solubility .
Sulfur-Containing Triazinamines
  • 4,6-Bis(methylthio)-N-ethyl-1,3,5-triazin-2-amine ():
    • Substituents: Methylthio groups and N-ethyl.
    • Property: Thioether linkages enhance oxidative stability.
    • Comparison: Allyloxy groups are more prone to oxidation but enable functionalization via thiol-ene "click" chemistry .

Physicochemical Properties

Property Target Compound 4,6-Dichloro-N-phenyl () 4,6-Bis(trifluoroethoxy) ()
Molecular Weight (g/mol) 291.35 266.09 304.15
logP (Predicted) 2.8 3.1 2.5
Water Solubility (mg/L) ~50 (moderate) ~20 (low) ~100 (high)
Reactivity Allyl ether oxidation Nucleophilic substitution Hydrolytically stable

Biological Activity

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine (CAS 53973-02-7) is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on anti-cancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine features a triazine ring substituted with allyloxy groups and a butyl chain. This configuration is significant for its biological interactions.

Anti-Cancer Activity

Research indicates that triazine derivatives exhibit notable anti-cancer properties. For instance, studies have shown that various triazine compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In a study examining the anti-proliferative effects of triazine derivatives, it was found that substitutions on the triazine core significantly influenced activity. Compounds with piperidine or benzylamine moieties demonstrated enhanced anti-cancer effects compared to their analogs. For example, a related compound exhibited IC50 values of 3.29 µM in MCF-7 cells and 3.64 µM in HCT-116 cells, indicating potent activity against these cancer types .

Table 1: Anti-Cancer Activity of Triazine Derivatives

CompoundCell LineIC50 (µM)
4bMCF-73.29
4bHCT-1163.64
4nMCF-76.10
4nHCT-1164.54

Antimicrobial Activity

Triazine compounds have also been explored for their antimicrobial properties. The structural characteristics of these compounds allow them to interact with microbial targets effectively.

Research Findings:
A series of triazine derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some exhibiting potency comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Selected Triazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli100
Compound CPseudomonas aeruginosa200

The biological activity of triazine derivatives is often attributed to their ability to bind to specific cellular targets, modulating pathways involved in cell proliferation and survival. For example, some compounds have been shown to interact with estrogen receptors, influencing cancer cell growth .

Q & A

Basic: What is the recommended methodology for synthesizing 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine?

The synthesis involves sequential nucleophilic substitution on cyanuric chloride. A typical protocol includes:

Stepwise Substitution : React cyanuric chloride with N-butylamine in a dichloromethane (DCM) solvent at 0°C, using Hünig’s base to deprotonate the amine and facilitate substitution .

Allyloxy Group Introduction : Substitute the remaining chlorine atoms with allyloxy groups using allyl alcohol and a base (e.g., NaH or KOH) under controlled temperatures (0–25°C) .

Purification : Use silica gel column chromatography with gradient elution (e.g., 2→40% ethyl acetate in hexanes) to isolate the product .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to avoid di-/tri-substituted byproducts.

Basic: What analytical techniques are critical for characterizing this compound?

NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm substitution patterns and purity. For example, allyloxy protons appear as distinct multiplets (~4.5–5.5 ppm), and triazine carbons resonate between 150–170 ppm .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C13H19N5O2C_{13}H_{19}N_5O_2: 289.1525 g/mol) .

LC-MS : Assess purity and detect intermediates (retention time and fragmentation patterns) .

Basic: What safety protocols are essential when handling this compound?

Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators (US) or ABEK-P2 (EU) for particulate/organic vapor protection .

Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

Emergency Measures :

  • Skin Contact : Wash with soap and water; seek medical attention if irritation persists .
  • Eye Exposure : Rinse with water for ≥15 minutes .

Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). No carcinogenicity reported per IARC/OSHA .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Temperature Control : Maintain 0°C during initial substitution to prevent over-reaction. Gradual warming to room temperature ensures controlled mono-substitution .

Base Selection : Hünig’s base (DIPEA) minimizes side reactions compared to stronger bases like NaOH .

Solvent Effects : Polar aprotic solvents (e.g., DCM or THF) enhance nucleophilicity of allyl alcohol.

Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate allyloxy substitution .

Advanced: How can computational methods predict the compound’s reactivity or stability?

DFT Calculations : Model tautomerization or degradation pathways (e.g., allyloxy group rearrangement under thermal stress) .

NMR Chemical Shift Prediction : Tools like Gaussian or ACD/Labs can simulate 13C^{13}C and 15N^{15}N shifts to validate experimental data .

Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Advanced: What are potential applications in materials science or catalysis?

Corrosion Inhibition : Analogous triazine derivatives (e.g., pyrazolyl-triazines) show efficacy as inhibitors for carbon steel via adsorption mechanisms. Electrochemical impedance spectroscopy (EIS) and weight loss studies can validate performance .

Polymer Crosslinking : Allyloxy groups may enable photopolymerization or thermal curing in resins. Test via DSC or FTIR monitoring of crosslink density.

Ligand Design : Explore coordination chemistry with transition metals (e.g., Pd or Cu) for catalytic applications .

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